molecular formula C6H4OS B2985385 Thieno[3,2-b]furan CAS No. 20656-13-7

Thieno[3,2-b]furan

Cat. No.: B2985385
CAS No.: 20656-13-7
M. Wt: 124.16
InChI Key: ONCNIMLKGZSAJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]furan can be synthesized through various methods. One notable method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis approach uses catalysts such as palladium and copper, with bases like potassium phosphate and solvents like tert-butanol. The reaction conditions are optimized to achieve moderate to good yields .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that minimize waste and use environmentally friendly reagents. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its efficiency and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Thieno[3,2-b]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]furan involves its interaction with molecular targets and pathways within cells. The compound’s unique electronic properties allow it to interact with specific proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness of Thieno[3,2-b]furan: this compound stands out due to its unique combination of thiophene and furan rings, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics and materials science .

Properties

IUPAC Name

thieno[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4OS/c1-3-7-5-2-4-8-6(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNIMLKGZSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347206
Record name Thieno[3,2-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20656-13-7
Record name Thieno[3,2-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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